3-Bromo-5-(3-hydroxymethylphenyl)phenol
CAS No.: 1261888-71-4
Cat. No.: VC11771753
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261888-71-4 |
|---|---|
| Molecular Formula | C13H11BrO2 |
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol |
| Standard InChI | InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
| Standard InChI Key | GVLHAAFHRBRHGH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Bromo-5-(3-hydroxymethylphenyl)phenol belongs to the bromophenol family, distinguished by a phenol core substituted with a bromine atom at the 3-position and a 3-hydroxymethylphenyl group at the 5-position. Its IUPAC name, 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO, which encodes the spatial arrangement of its functional groups.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261888-71-4 | |
| Molecular Formula | ||
| Molecular Weight | 279.13 g/mol | |
| IUPAC Name | 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol | |
| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
The hydroxymethyl group (-CHOH) enhances solubility in polar solvents compared to simpler bromophenols like 3-bromo-5-methylphenol (density: 1.6 g/cm³) , though experimental data for this specific compound remain limited.
Physical and Chemical Properties
Thermodynamic Parameters
Data extrapolated from structurally related compounds suggest:
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Melting Point: Likely between 60–100°C, based on 3-bromo-5-methylphenol (61–62°C) and 3-bromo-5-chlorophenol (similar aryl halides) .
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Solubility: Enhanced in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group.
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Stability: Susceptible to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .
Table 2: Comparative Physical Properties of Bromophenols
Future Directions and Applications
The compound’s dual functionality (bromine and hydroxymethyl groups) positions it as a candidate for:
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Drug Development: Optimizing AChE inhibitors for Alzheimer’s therapy.
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Material Science: Serving as a monomer in flame-retardant polymers.
Further research must address gaps in pharmacokinetic data and scalable synthesis routes. Collaborative efforts between academia and industry will be essential to unlock its full potential.
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